molecular formula C12H14BrNO B1378517 4-Bromo-2-(3-methylbutoxy)benzonitrile CAS No. 1616500-68-5

4-Bromo-2-(3-methylbutoxy)benzonitrile

Cat. No.: B1378517
CAS No.: 1616500-68-5
M. Wt: 268.15 g/mol
InChI Key: STTLAAZCSHAIRJ-UHFFFAOYSA-N
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Description

Benzonitrile Derivatives in Modern Chemistry

Contemporary benzonitrile derivatives serve as fundamental scaffolds in numerous areas of chemical research, from pharmaceutical development to advanced materials synthesis. The nitrile functional group provides unique electronic properties that distinguish these compounds from other aromatic systems, offering both electron-withdrawing characteristics and the potential for further chemical transformation through reduction, hydrolysis, or cycloaddition reactions. Modern synthetic approaches to benzonitrile derivatives have expanded dramatically, incorporating green chemistry principles and utilizing sophisticated catalytic systems to achieve unprecedented levels of selectivity and efficiency.

The development of palladium-catalyzed cyanation reactions has revolutionized the synthesis of benzonitrile derivatives, enabling the direct conversion of aryl halides to the corresponding nitriles under mild conditions. These methodologies have proven particularly valuable for the preparation of complex, substituted benzonitriles that would be difficult to access through traditional routes. The use of potassium ferrocyanide as a cyanide source in these transformations represents a significant advance in both safety and practicality, making large-scale synthesis of benzonitrile derivatives more accessible to industrial applications.

Recent advances in benzonitrile synthesis have also incorporated microwave-assisted methodologies and solvent-free conditions, reflecting the growing emphasis on sustainable chemistry practices. These developments have enabled the preparation of highly functionalized benzonitrile derivatives with improved yields and reduced environmental impact. The ability to introduce multiple functional groups simultaneously through one-pot synthetic sequences has particular relevance for the preparation of compounds like this compound, where multiple substituents must be incorporated in a controlled manner.

Historical Development of Substituted Benzonitriles

The historical progression of benzonitrile chemistry began with fundamental discoveries in the nineteenth century and has continued to evolve through sophisticated modern synthetic methodologies. Hermann Fehling's pioneering work in 1844 established the foundation for benzonitrile chemistry through his discovery of thermal dehydration of ammonium benzoate, leading to the identification and naming of benzonitrile itself. This seminal work provided the nomenclature framework that continues to guide the classification of nitrile compounds today.

The development of the Letts nitrile synthesis in 1872 represented a significant milestone in the field, providing a reliable method for converting aromatic carboxylic acids to the corresponding nitriles through treatment with metal thiocyanates. Edmund Letts' original work demonstrated that benzoic acid could be converted to benzonitrile in approximately forty percent yield through heating with potassium thiocyanate, establishing a fundamental synthetic route that has been refined and expanded over subsequent decades. Later improvements by researchers such as Krüss and Reid increased yields substantially, with Reid's zinc salt methodology achieving eighty-six percent conversion rates.

The twentieth century witnessed dramatic expansion in benzonitrile synthesis methodologies, particularly through the development of metal-catalyzed cross-coupling reactions and advanced cyanation protocols. The introduction of palladium-catalyzed processes has enabled the direct conversion of aryl bromides to benzonitriles under relatively mild conditions, providing access to previously challenging substitution patterns. These advances have been particularly significant for the synthesis of multiply-substituted benzonitriles, where traditional methods often proved inadequate due to regioselectivity challenges or harsh reaction conditions.

Significance of this compound in Research

This compound occupies a unique position in contemporary chemical research due to its distinctive structural features and potential applications in multiple domains of scientific investigation. The compound's molecular architecture combines several important pharmacophoric elements: the electron-withdrawing nitrile group, the halogen substituent enabling further synthetic elaboration, and the branched alkoxy chain contributing to lipophilicity and membrane permeability characteristics. This combination of features makes the compound particularly valuable for medicinal chemistry applications where precise modulation of molecular properties is essential.

Research applications of this compound extend across multiple disciplines, with particular relevance in pharmaceutical development where benzonitrile derivatives have demonstrated significant biological activity. The presence of the bromine atom provides opportunities for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The branched alkoxy substituent contributes to the compound's lipophilic character, potentially influencing its pharmacokinetic properties and cellular uptake characteristics.

The compound's significance is further enhanced by its role as a synthetic intermediate in the preparation of more complex heterocyclic systems. Modern synthetic methodologies have demonstrated the utility of substituted benzonitriles as building blocks for the construction of fused ring systems and other architecturally complex molecules. The specific substitution pattern present in this compound provides multiple reactive sites for further elaboration, making it a versatile starting material for diversity-oriented synthesis approaches.

Classification and Nomenclature

The systematic classification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for substituted aromatic compounds, with specific attention to the hierarchical naming of multiple substituents. The compound belongs to the broader class of substituted benzonitriles, which are characterized by the presence of a nitrile functional group directly attached to a benzene ring. The specific substitution pattern includes a bromine atom at the 4-position and a branched alkoxy group at the 2-position relative to the nitrile functionality.

The complete chemical name reflects the systematic approach to organic nomenclature, beginning with the identification of the parent benzonitrile framework and proceeding through the specification of each substituent according to its position and chemical nature. The 3-methylbutoxy substituent represents a branched alkoxy group derived from 3-methyl-1-butanol, commonly known as isopentanol, attached through an ether linkage to the benzene ring. This nomenclature system ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Table 1: Chemical Identifiers for this compound

Property Value
Chemical Abstract Service Number 1616500-68-5
Molecular Formula C₁₂H₁₄BrNO
Molecular Weight 268.15 g/mol
MDL Number MFCD28098214
SMILES Notation N#CC1=CC=C(Br)C=C1OCCC(C)C

The compound's classification within the broader context of organic chemistry places it among the substituted aromatic nitriles, specifically within the subset of brominated benzonitrile ethers. This classification reflects both its structural characteristics and its potential reactivity patterns, which are governed by the electronic effects of the nitrile and bromine substituents as well as the steric and electronic contributions of the alkoxy group. The systematic understanding of these classification principles enables researchers to predict likely reaction pathways and optimize synthetic approaches for related compounds.

Table 2: Structural Classification Hierarchy

Classification Level Description
Chemical Class Aromatic Nitriles
Subclass Substituted Benzonitriles
Functional Group Category Brominated Benzonitrile Ethers
Substituent Pattern 4-Bromo-2-alkoxy Benzonitriles
Specific Alkoxy Type Branched C₅ Alkoxy Derivatives

The nomenclature system also facilitates the identification of structurally related compounds and enables systematic comparison of molecular properties across series of related structures. This systematic approach proves particularly valuable in structure-activity relationship studies, where subtle structural modifications can have profound effects on biological or chemical properties. The precise specification of substituent positions and chemical identities through systematic nomenclature ensures reproducibility in synthetic work and enables effective communication of research findings across the global scientific community.

Properties

IUPAC Name

4-bromo-2-(3-methylbutoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-9(2)5-6-15-12-7-11(13)4-3-10(12)8-14/h3-4,7,9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLAAZCSHAIRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270267
Record name Benzonitrile, 4-bromo-2-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616500-68-5
Record name Benzonitrile, 4-bromo-2-(3-methylbutoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-bromo-2-(3-methylbutoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Bromobenzonitrile Core via Ammoxidation

A key intermediate in the synthesis of 4-bromo-substituted benzonitriles is p-bromobenzonitrile , which can be efficiently prepared by catalytic ammoxidation of para-bromotoluene. This method is industrially relevant due to its continuous reaction mode, high yield, and relatively mild conditions.

  • Reaction Scheme:
    Para-bromotoluene + ammonia + oxygen → p-bromobenzonitrile

  • Catalyst:
    Fluidized-bed catalyst with active components based on vanadium-chromium-phosphorus-potassium oxides supported on silicon dioxide. Typical atomic ratios are V:Cr:B:P:K = 1.00:0.90:0.50:0.30:0.10 with 50% catalyst loading on SiO2.

  • Reaction Conditions:
    Temperature: 380–440 °C
    Pressure: atmospheric to 0.05 MPa
    Molar ratio (para-bromotoluene : NH3 : air) = 1 : 3–6 : 20–45
    Catalyst weight hourly space velocity (WHSV): 0.03–0.1 h⁻¹

  • Performance:

    • Conversion of para-bromotoluene: ~98.9%
    • Selectivity to p-bromobenzonitrile: ~88.6%
    • Yield: ~87.6%
  • Advantages:

    • Continuous process suitable for scale-up
    • High purity and yield
    • Catalysts with good reproducibility and activity

This method solves issues of long process times and impurity formation found in older batch syntheses and is particularly effective using a fluidized-bed catalyst system.

Introduction of the 3-Methylbutoxy Group via Nucleophilic Aromatic Substitution

To install the 3-methylbutoxy substituent at the 2-position of the benzonitrile ring, nucleophilic aromatic substitution (SNAr) on a suitable halogenated benzonitrile precursor is the preferred approach.

  • Starting Material:
    4-Bromo-2-chlorobenzonitrile or 4-bromo-2-hydroxybenzonitrile derivatives.

  • Typical Procedure:

    • The halogen (usually chlorine) or hydroxy group at the 2-position is displaced by the 3-methylbutoxide nucleophile.
    • The 3-methylbutoxide ion is generated by deprotonation of 3-methylbutanol with a strong base (e.g., potassium carbonate or sodium hydride).
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc)
    • Temperature: 60–100 °C
    • Reaction time: Several hours (typically 2–12 hours)
  • Workup:
    After reaction completion, the mixture is cooled, diluted with water, and extracted with organic solvents such as ethyl acetate. The organic layer is washed, dried, and purified by column chromatography.

  • Yields:
    Reported yields for similar alkoxy-substituted benzonitriles range from 70% to 85% depending on reaction optimization.

Alternative Method: Diazonium Salt Formation and Sandmeyer-Type Cyanation

Another approach to prepare substituted benzonitriles involves:

  • Step 1: Formation of diazonium salt from 4-bromo-2-(3-methylbutoxy)aniline derivatives by reaction with sodium nitrite and hydrochloric acid at 0–5 °C.

  • Step 2: Replacement of the diazonium group by a cyano group using copper(I) cyanide or related cyanide sources (Sandmeyer reaction).

  • Reaction Conditions:

    • Diazonium salt formation: 0–5 °C in acidic aqueous medium
    • Cyanation: Stirring with CuCN or Cu2(CN)2 in N-methylpyrrolidone or aqueous medium at elevated temperatures (80–175 °C)
  • Yields:
    This method yields 70–75% of the desired benzonitrile derivatives.

  • Advantages:

    • Versatility for various substituted anilines
    • High regioselectivity
  • Limitations:

    • Requires careful handling of diazonium salts and copper cyanide reagents
    • Multiple purification steps

Etherification via Condensation with Phenol Derivatives

In some synthetic routes, the 3-methylbutoxy group is introduced by condensation of 4-bromo-3-hydroxybenzonitrile with 3-methylbutyl halides or via nucleophilic substitution on 4-bromo-3-hydroxybenzaldehyde derivatives.

  • Example:

    • 4-Bromo-3-hydroxybenzaldehyde is reacted with 3-methylbutyl bromide in the presence of potassium carbonate in an organic solvent (e.g., dimethylacetamide) at 60–70 °C for 2 hours or more.
  • Purification:
    Recrystallization from isopropanol or silica gel chromatography.

  • Yield and Purity:
    Yields up to 85–90% with product purity exceeding 99% have been reported.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield (%) Notes
Ammoxidation of p-bromotoluene p-Bromotoluene, NH3, O2 V-Cr-P-K/SiO2 fluidized-bed catalyst 380–440 °C, 0.01–0.05 MPa 87.6 Industrial scale, continuous process
Nucleophilic substitution 4-Bromo-2-chlorobenzonitrile, 3-methylbutanol K2CO3 or NaH, DMF or DMAc 60–100 °C, several hours 70–85 Common lab-scale method
Diazonium salt cyanation 4-Bromo-2-(3-methylbutoxy)aniline NaNO2, HCl, CuCN or Cu2(CN)2 0–5 °C diazotization, 80–175 °C cyanation 70–75 Multi-step, requires careful handling
Etherification via condensation 4-Bromo-3-hydroxybenzaldehyde, 3-methylbutyl bromide K2CO3, DMAc 60–70 °C, 2+ hours 85–90 High purity, suitable for industrial use

Research Findings and Notes

  • The ammoxidation process is highly efficient for preparing the bromobenzonitrile core, with catalyst composition and reaction parameters critically influencing yield and selectivity.

  • The nucleophilic substitution approach for alkoxy group installation is favored due to its straightforwardness and relatively mild conditions, but requires careful optimization to avoid side reactions such as elimination or over-alkylation.

  • The diazonium salt cyanation method, while versatile, is less preferred industrially due to safety concerns and the need for multiple steps, but it remains useful for complex substitution patterns.

  • Etherification by condensation of hydroxy-substituted intermediates with alkyl halides provides a high-purity product and is amenable to scale-up with proper solvent and base selection.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-methylbutoxy)benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The 3-methylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile (CH3CN)

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C)

Major Products Formed

    Nucleophilic Substitution: Formation of azides or thiocyanates

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of primary amines

Scientific Research Applications

4-Bromo-2-(3-methylbutoxy)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-methylbutoxy)benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in signal transduction or metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., CF₃ in 4-Bromo-2-(trifluoromethyl)benzonitrile) enhance electrophilicity, favoring nucleophilic substitution or cross-coupling reactions . Electron-donating alkoxy groups (e.g., 3-methylbutoxy) may reduce reactivity but improve solubility in non-polar solvents .

Synthetic Methodologies :

  • 4-Bromo-2-(1H-1,2,4-triazol-1-yl)benzonitrile was synthesized via refluxing with K₂CO₃ and 1,2,4-triazole in MeCN (94% yield), suggesting similar conditions could apply to alkoxy-substituted analogs .
  • Epoxide-containing derivatives (e.g., 4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile ) are synthesized for chiral applications, highlighting the versatility of benzonitrile scaffolds in asymmetric synthesis .

Biological and Industrial Relevance: Sulfur-containing analogs (e.g., 4-Bromo-2-(phenylthio)benzonitrile) are intermediates in macrocyclic compound synthesis, demonstrating structural flexibility for drug design .

Binding Affinity and Molecular Interactions

highlights the role of substituents in binding energy. For example:

  • 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine exhibited a binding energy of -3.0 kcal/mol, indicating moderate receptor interaction .
  • Comparatively, triazole or CF₃ groups may enhance binding due to stronger electronic interactions, though direct data for benzonitriles are lacking.

Biological Activity

4-Bromo-2-(3-methylbutoxy)benzonitrile is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its bromine substitution and a butoxy side chain, which may influence its interaction with biological targets. The molecular formula is C12H14BrN, and its structure can be represented as follows:

C6H4(Br)(C6H4CN)OC(CH3)(CH2)O\text{C}_6\text{H}_4(\text{Br})(\text{C}_6\text{H}_4\text{C}\equiv \text{N})-\text{O}-\text{C}(\text{CH}_3)(\text{CH}_2)-\text{O}

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. For example, it has shown promising activity against Mycobacterium tuberculosis and other mycobacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that this compound could serve as a lead in the development of new antimycobacterial agents.

Pathogen MIC (µg/mL)
Mycobacterium tuberculosis15
Mycobacterium aurum20

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of key enzymes involved in cell wall synthesis. This is similar to other halogenated compounds that target the DprE1 enzyme in mycobacteria, which is crucial for maintaining bacterial cell integrity.

Study 1: Antimycobacterial Evaluation

In a study published in June 2021, researchers synthesized several halogenated derivatives, including this compound, and assessed their activity against M. tuberculosis. The study found that the compound inhibited bacterial growth effectively at concentrations lower than those required for other known antimycobacterial agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis revealed that modifications to the side chain significantly impacted biological activity. The presence of the bromine atom was found to enhance the compound's efficacy against mycobacterial strains compared to non-brominated analogs.

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-2-(3-methylbutoxy)benzonitrile?

The compound is typically synthesized via nucleophilic aromatic substitution or etherification. For example, reacting 4-bromo-2-hydroxybenzonitrile with 3-methylbutyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux conditions. This method parallels protocols used for analogous bromophenoxybenzonitriles . Optimization of reaction time and stoichiometry is critical to minimize side products like dehalogenation or over-alkylation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and the integrity of the 3-methylbutoxy chain. The bromine atom induces deshielding in adjacent protons, while the nitrile group appears as a distinct peak in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 296.05 for C₁₂H₁₄BrNO) .
  • IR Spectroscopy : Confirms the nitrile group (C≡N stretch ~2220 cm⁻¹) and ether linkages (C-O stretch ~1250 cm⁻¹) .

Q. What are the typical applications of this compound in organic synthesis?

It serves as a versatile intermediate:

  • Cross-Coupling Reactions : The bromine atom participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
  • Nucleophilic Substitution : Replacement of bromine with amines or thiols to generate bioactive analogs .
  • Functional Group Transformation : Reduction of nitrile to amine or conversion to tetrazole derivatives for medicinal chemistry applications .

Advanced Research Questions

Q. How does the 3-methylbutoxy group influence the compound’s reactivity in cross-coupling reactions?

The bulky 3-methylbutoxy group introduces steric hindrance, potentially slowing transmetallation steps in palladium-catalyzed couplings. However, its electron-donating nature via resonance stabilizes intermediates, improving yields in certain cases. Comparative studies with analogs (e.g., methoxy or ethoxy derivatives) reveal that longer alkoxy chains reduce solubility in polar solvents, necessitating toluene or THF for optimal reactivity .

Q. What challenges arise in optimizing reaction yields for Suzuki-Miyaura couplings involving this compound?

Key challenges include:

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 are preferred for sterically hindered substrates .
  • Byproduct Formation : Debromination may occur under high temperatures; lower temperatures (80–100°C) mitigate this .
  • Purification : Chromatography is often required due to residual palladium and boronate esters.

Q. How can researchers resolve contradictions in reported biological activities of halogenated benzonitriles?

Discrepancies in antimicrobial or anticancer activity may stem from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times .
  • Purity Issues : Trace solvents (e.g., DMF) or byproducts (e.g., dehalogenated analogs) can skew results. LC-MS purity checks (>95%) are critical .
  • Structural Specificity : Minor substitutions (e.g., bromine position) drastically alter target binding. Computational docking studies can clarify structure-activity relationships .

Q. What strategies are effective for regioselective functionalization of the bromine substituent?

  • Directed Ortho-Metalation : Use LDA or TMP-Li to deprotonate positions adjacent to the nitrile, enabling bromine replacement with electrophiles .
  • Protection/Deprotection : Temporarily mask the nitrile (e.g., as a silyl ether) to direct reactivity toward bromine .

Q. How can computational tools aid in predicting synthetic pathways for novel derivatives?

Retrosynthesis software (e.g., Reaxys, Pistachio) identifies feasible routes by analyzing reaction databases. For example:

  • Step 1 : Bromine substitution via SNAr using NaN₃ to generate an azide intermediate.
  • Step 2 : Click chemistry with alkynes to form triazole-linked conjugates .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and work in a fume hood. The compound’s nitrile group may release toxic vapors upon decomposition .
  • Data Validation : Cross-reference spectral data with PubChem or Reaxys entries to confirm structural assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(3-methylbutoxy)benzonitrile
Reactant of Route 2
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4-Bromo-2-(3-methylbutoxy)benzonitrile

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